N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide
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Overview
Description
N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethoxy group, a fluorine atom, and a carboxamide group attached to a pyridine ring. The presence of fluorine atoms in organic molecules often imparts unique properties, making them valuable in various applications, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors
Pyridine Ring Formation: The next step involves the formation of the pyridine ring, which can be achieved through cyclization reactions using appropriate starting materials and catalysts.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production requires efficient and cost-effective methods, often utilizing continuous flow reactors and automated processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be employed to reduce specific functional groups, such as nitro groups, to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to potent biological effects . The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
N-[3-(trifluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide: This compound features a trifluoromethoxy group instead of a difluoromethoxy group, which can result in different chemical and biological properties.
N-[3-(methoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide: The methoxy group in this compound lacks fluorine atoms, leading to distinct reactivity and interactions.
Uniqueness
N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide is unique due to the presence of the difluoromethoxy group, which imparts specific properties such as increased lipophilicity and metabolic stability . These characteristics make it a valuable compound for various applications, particularly in drug discovery and development .
Properties
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-8-5-11(15)12(18-7-8)13(20)19-9-3-2-4-10(6-9)21-14(16)17/h2-7,14H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPQDKFCCHMMDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)NC2=CC(=CC=C2)OC(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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